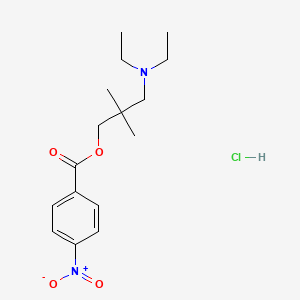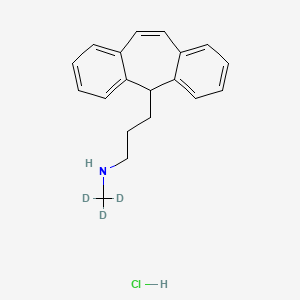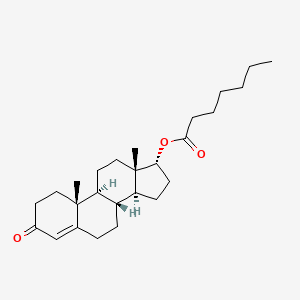
17-epi-Testosterone Enanthate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-epi-Testosterone Enanthate is a synthetic derivative of testosterone, an androgen and anabolic steroid. It is primarily used in hormone replacement therapy for men with low testosterone levels. The compound is an ester of testosterone, which allows for a slow release into the bloodstream, making it suitable for long-term administration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Testosterone Enanthate involves several key steps:
Etherification: 4-Androstene-3,17-dione (4-AD) is reacted with absolute ethyl alcohol, triethyl orthoformate, and pyridine bromide hydrobromide to form ether compounds.
Reduction and Hydrolysis: The etherate is then reduced using sodium borohydride or potassium borohydride in methanol, followed by hydrolysis with hydrochloric acid and sodium hydroxide to produce testosterone.
Halogenation: Finally, testosterone is reacted with benzene, pyridine, heptanoyl chloride, methanol, and hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, purity, and minimal environmental impact. The reaction conditions are carefully controlled to avoid the formation of side products and to maximize the efficiency of each step .
Análisis De Reacciones Químicas
Types of Reactions: 17-epi-Testosterone Enanthate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 17-keto derivatives.
Reduction: Reduction reactions can convert it back to testosterone.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like acyl chlorides and anhydrides are used for ester substitution reactions.
Major Products:
Oxidation: 17-keto derivatives.
Reduction: Testosterone.
Substitution: Various ester derivatives depending on the substituent used
Aplicaciones Científicas De Investigación
17-epi-Testosterone Enanthate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of steroids.
Biology: Studies on its effects on muscle growth, bone density, and overall metabolism.
Medicine: Used in clinical trials to evaluate its efficacy in treating hypogonadism and other testosterone deficiency-related conditions.
Industry: Employed in the development of hormone replacement therapies and performance-enhancing drugs
Mecanismo De Acción
The mechanism of action of 17-epi-Testosterone Enanthate involves its conversion to testosterone in the body. Testosterone then exerts its effects through two main pathways:
Androgen Receptor Activation: Testosterone binds to androgen receptors, leading to the activation of specific genes that promote the development of male characteristics and muscle growth.
Conversion to Dihydrotestosterone (DHT) and Estradiol: Testosterone is converted to DHT and estradiol, which further modulate various physiological processes
Comparación Con Compuestos Similares
Testosterone Cypionate: Another ester of testosterone with a slightly longer half-life compared to enanthate.
Testosterone Propionate: A shorter-acting ester of testosterone, requiring more frequent administration.
Testosterone Undecanoate: An ester with a much longer half-life, suitable for less frequent dosing.
Uniqueness of 17alpha-Testosterone Enanthate: 17-epi-Testosterone Enanthate is unique due to its balanced pharmacokinetics, providing a steady release of testosterone over a period of time. This makes it a preferred choice for hormone replacement therapy, offering a balance between efficacy and convenience .
Propiedades
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h17,20-23H,4-16H2,1-3H3/t20-,21-,22-,23+,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCBWIIFXDYGNZ-PDVSWFIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219296-36-3 |
Source


|
| Record name | 17alpha-Testosterone enanthate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219296363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17.ALPHA.-TESTOSTERONE ENANTHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474JQ2MWGO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4R,5R,8R,9S,10S,11R,12S)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one](/img/structure/B568777.png)
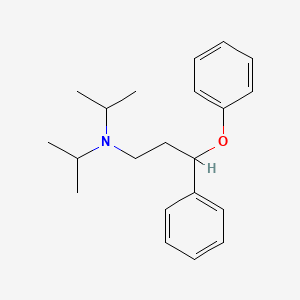
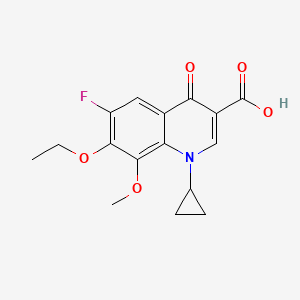
![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)
![2-[4-(Bromomethyl)phenyl]-5-fluoropyridine](/img/structure/B568782.png)
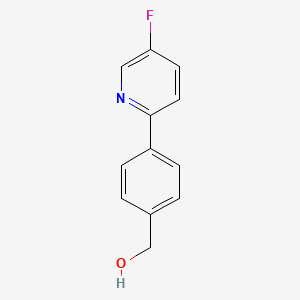
![3-(Ethylthio)-2-[[4-(5-fluoro-2-pyridinyl)phenyl]methyl]-7,8-dihydro-5,7,7-trimethyl-2H-imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(5H)-one](/img/structure/B568784.png)

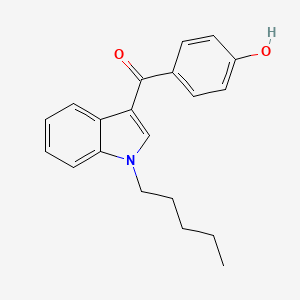
![3,4,5-trihydroxy-6-[[4-[[3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxymethyl]phenyl]carbamoyloxy]oxane-2-carboxylic acid](/img/structure/B568788.png)
